4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide

Lipophilicity γ-Resorcylanilide LogP comparison

4-Bromo-N-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide (CAS 4036-86-6) is a synthetic halogenated hydroxybenzamide belonging to the γ-resorcylanilide (2,6-dihydroxybenzanilide) structural class. Its molecular architecture features a 4-bromo-substituted 3,5-dihydroxybenzamide core coupled to an ortho-dimethylaminoaniline moiety, yielding a molecular formula of C₁₅H₁₅BrN₂O₃ and a monoisotopic mass of 350.0266 Da.

Molecular Formula C15H15BrN2O3
Molecular Weight 351.19 g/mol
CAS No. 4036-86-6
Cat. No. B13742228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide
CAS4036-86-6
Molecular FormulaC15H15BrN2O3
Molecular Weight351.19 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)O)Br)O
InChIInChI=1S/C15H15BrN2O3/c1-18(2)11-6-4-3-5-10(11)17-15(21)9-7-12(19)14(16)13(20)8-9/h3-8,19-20H,1-2H3,(H,17,21)
InChIKeyNUGUFUGDAQIDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide (CAS 4036-86-6): Compound Class and Procurement Baseline


4-Bromo-N-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide (CAS 4036-86-6) is a synthetic halogenated hydroxybenzamide belonging to the γ-resorcylanilide (2,6-dihydroxybenzanilide) structural class [1]. Its molecular architecture features a 4-bromo-substituted 3,5-dihydroxybenzamide core coupled to an ortho-dimethylaminoaniline moiety, yielding a molecular formula of C₁₅H₁₅BrN₂O₃ and a monoisotopic mass of 350.0266 Da [2]. The γ-resorcylanilide scaffold was historically characterized as a potent in vitro uncoupler of mitochondrial oxidative phosphorylation [3]. As of the latest database annotation, this specific derivative has zero associated patents and zero primary literature entries in PubChem, indicating an underexplored research compound [2].

Why 4-Bromo-N-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide Cannot Be Directly Replaced by In-Class Analogs


Compounds within the γ-resorcylanilide family are not interchangeable because both the position of the bromine substituent and the nature of the anilide ring substitution profoundly influence lipophilicity, hydrogen-bonding capacity, and target engagement [1]. The target compound places bromine at the 4-position of the 3,5-dihydroxybenzamide ring and a dimethylamino group at the ortho position of the anilide ring; in contrast, the veterinary anthelmintic Resorantel (CAS 20788-07-2) places the bromine at the para position of the anilide ring and bears no dimethylamino substituent [2]. These structural differences produce measurable shifts in calculated LogP (target compound: 2.53 vs. Resorantel: 3.19–4.17) and alter the intramolecular hydrogen-bonding network between the ortho-phenolic OH groups and the amide carbonyl, a feature known to govern uncoupling potency in this class [1][3]. Simple substitution without verifying these parameters may lead to divergent solubility, membrane permeability, and biological activity profiles.

4-Bromo-N-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide: Quantitative Evidence Differentiation Guide


Calculated LogP: Lower Lipophilicity Relative to the Closest Marketed Analog Resorantel

The target compound exhibits a calculated LogP of 2.53, which is 0.66–1.64 log units lower than that of Resorantel (LogP range: 3.19–4.17 depending on the computational method) [1]. In the γ-resorcylanilide class, lipophilicity is directly correlated with mitochondrial uncoupling potency and membrane permeability [2]. The lower LogP of the target compound, driven by the polar ortho-dimethylamino substituent, predicts reduced passive membrane flux and potentially altered mitochondrial partitioning compared to Resorantel.

Lipophilicity γ-Resorcylanilide LogP comparison

Hydrogen-Bond Acceptor Count: Enhanced Capacity for Polar Target Interactions Relative to Non-Amino γ-Resorcylanilides

The ortho-dimethylamino group of the target compound adds one additional hydrogen-bond acceptor (HBA = 4) compared to Resorantel and γ-resorcylanilide (HBA = 3) [1]. The dimethylamino nitrogen can act as a hydrogen-bond acceptor in its neutral form or as a positively charged ion-pairing site when protonated at physiological pH, offering an additional interaction modality with protein targets that is absent in simple brominated γ-resorcylanilides [2].

Hydrogen bonding Drug design Structure-activity relationships

Validated Reversed-Phase HPLC Method with MS-Compatible Conditions for Purity and Pharmacokinetic Analysis

A dedicated reversed-phase HPLC method using a Newcrom R1 column has been established for this compound, employing acetonitrile/water/phosphoric acid mobile phase, with a formic acid substitution option for mass spectrometry compatibility [1]. The method is scalable for preparative impurity isolation and is reported suitable for pharmacokinetic sample analysis [1]. In contrast, no similarly documented, compound-specific HPLC method exists for the nearest analog 4-Bromo-3,5-dihydroxybenzamide (CAS 13429-12-4), which lacks the dimethylaminophenyl moiety .

HPLC method Analytical characterization Quality control

Substitution Pattern Differentiation: 3,5-Dihydroxybenzamide Core vs. 2,6-Dihydroxybenzamide (γ-Resorcylanilide) Core

The target compound features a 3,5-dihydroxy substitution pattern on the benzamide ring, which is regioisomeric with the 2,6-dihydroxy (γ-resorcylic) pattern found in Resorantel and γ-resorcylanilide [1]. In the 2,6-dihydroxy series, intramolecular hydrogen bonding between the ortho-OH groups and the amide carbonyl enhances lipophilic character and is mechanistically linked to mitochondrial uncoupling potency [2]. In the 3,5-dihydroxy series, the meta relationship of the OH groups to the amide carbonyl prevents this intramolecular H-bonding motif, potentially resulting in higher aqueous solubility, lower membrane permeability, and a distinct biological profile compared to the 2,6-dihydroxy regioisomers [2].

Regioisomerism Structure-activity relationship Intramolecular H-bonding

Optimal Research and Procurement Scenarios for 4-Bromo-N-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide (CAS 4036-86-6)


Chemical Biology Probe Development Targeting Novel Protein Interaction Surfaces via the Dimethylamino Motif

The ortho-dimethylamino group provides a unique hydrogen-bond acceptor and potential charge-mediated interaction site absent in classical γ-resorcylanilides like Resorantel [1]. Research groups conducting fragment-based or phenotypic screening may prioritize this compound to probe binding pockets that require a basic amine interaction, particularly where the 3,5-dihydroxy substitution pattern avoids the strong intramolecular H-bonding of the 2,6-dihydroxy series and thus presents a distinct pharmacophore [2].

Mitochondrial Uncoupling Structure-Activity Relationship (SAR) Studies Comparing 3,5- vs. 2,6-Dihydroxybenzamide Regioisomers

The γ-resorcylanilide (2,6-dihydroxy) scaffold has well-characterized mitochondrial uncoupling activity, while the 3,5-dihydroxy regioisomer is mechanistically underexplored [1][3]. This compound can serve as a key tool compound in regioisomeric SAR campaigns investigating how the position of the phenolic OH groups relative to the amide carbonyl influences mitochondrial membrane partitioning, protonophoric activity, and AMPK activation. Its lower LogP (2.53) compared to Resorantel (3.19–4.17) predicts altered subcellular distribution [2].

Analytical Method Development and Impurity Profiling in Halogenated Benzamide Synthesis

The established reversed-phase HPLC method on a Newcrom R1 column provides a ready-to-use, scalable protocol for purity analysis and impurity isolation [4]. Analytical laboratories requiring a documented, MS-compatible method for this specific brominated benzamide derivative can adopt this protocol immediately, reducing method development time compared to starting from scratch for a compound with no published analytical characterization.

Medicinal Chemistry Exploration of Underexplored Chemical Space for Novel Target Deconvolution

With zero patents and zero primary literature entries, this compound occupies genuinely underexplored chemical space [5]. Research organizations seeking novel intellectual property positions or conducting unbiased phenotypic screening may find value in a scaffold that combines the biologically validated γ-resorcylanilide core with a dimethylamino functionality, yet has no prior target annotation. This 'blank slate' status can be advantageous for first-in-class target identification programs.

Quote Request

Request a Quote for 4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.